molecular formula C6H3BrClNO B572354 3-Bromo-4-chloropicolinaldehyde CAS No. 1289031-51-1

3-Bromo-4-chloropicolinaldehyde

Cat. No.: B572354
CAS No.: 1289031-51-1
M. Wt: 220.45
InChI Key: JGTMXKVAZSRJNL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the bromine and chlorine atoms are substituted at the 3rd and 4th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloropicolinaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloropicolinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloropicolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Bromo-4-chloropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloropicolinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism can vary depending on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloropicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in targeted synthetic applications and research .

Properties

IUPAC Name

3-bromo-4-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMXKVAZSRJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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